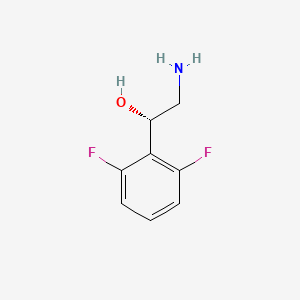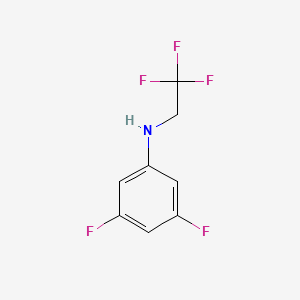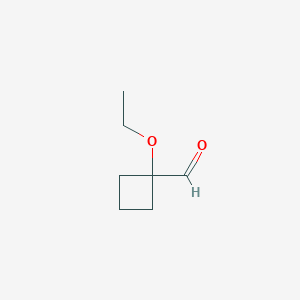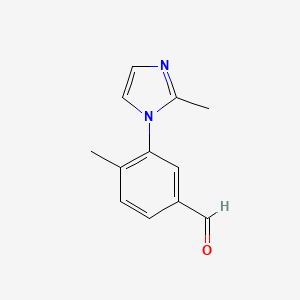
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid is a chiral compound that features a fluorinated pyrrolidine ring attached to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a nucleophilic substitution reaction, where the fluorinated pyrrolidine reacts with a phenylacetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand the role of fluorinated pyrrolidines in biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyrrolidine: Lacks the phenylacetic acid moiety, making it less versatile in medicinal chemistry applications.
Phenylacetic Acid: Lacks the fluorinated pyrrolidine ring, resulting in different chemical and biological properties.
2-Phenylpyrrolidine: Similar structure but without the fluorine atom, leading to different reactivity and binding characteristics.
Uniqueness
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid is unique due to the presence of both the fluorinated pyrrolidine ring and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14FNO2 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
2-[(3S)-3-fluoropyrrolidin-1-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-6-7-14(8-10)11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1 |
Clé InChI |
ZLAKPURGNBLUCC-VUWPPUDQSA-N |
SMILES isomérique |
C1CN(C[C@H]1F)C(C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CN(CC1F)C(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




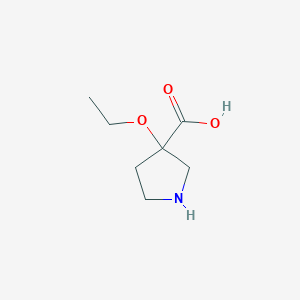
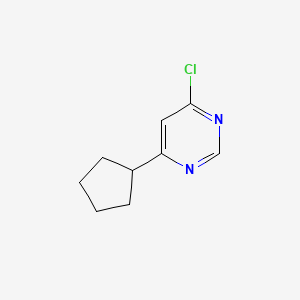
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)
![3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid](/img/structure/B13067430.png)
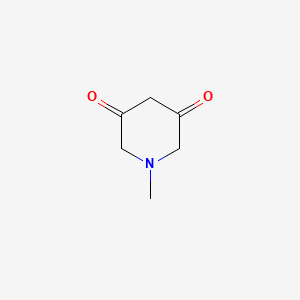
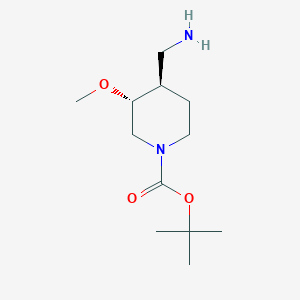
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)
